![molecular formula C9H11N3O2 B3096466 {4-[1-(hydroxyimino)ethyl]phenyl}urea CAS No. 128369-78-8](/img/structure/B3096466.png)
{4-[1-(hydroxyimino)ethyl]phenyl}urea
Overview
Description
{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea typically involves the reaction of 4-acetylphenyl isocyanate with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Overview
{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.21 g/mol. It is recognized for its potential applications in various fields, including chemistry, biology, medicine, and industry. This article explores these applications in detail, supported by data tables and case studies.
Chemistry
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity enables the formation of derivatives that can be utilized in various chemical reactions .
Biology
The compound has shown potential as an enzyme inhibitor, making it a candidate for biological research. Its hydroxyimino group can interact with active sites of enzymes, leading to inhibition of their activity. This property is significant for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. It may act as a lead compound for developing pharmaceuticals aimed at diseases where enzyme inhibition plays a critical role. Studies indicate that derivatives of this compound exhibit antibacterial activity against various pathogens .
Industry
Industrially, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition against certain enzymes involved in metabolic pathways. The mechanism involved the formation of hydrogen bonds between the hydroxyimino group and the enzyme's active site .
Case Study 2: Antibacterial Activity
Research indicated that specific derivatives showed remarkable antibacterial activity against strains such as E. coli and S. aureus. The minimal inhibitory concentrations (MIC) were significantly lower than standard antibiotics, suggesting potential for development as new antibacterial agents .
Mechanism of Action
The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[1-(hydroxyimino)ethyl]phenyl}carbamate
- {4-[1-(hydroxyimino)ethyl]phenyl}thiourea
- {4-[1-(hydroxyimino)ethyl]phenyl}guanidine
Uniqueness
{4-[1-(hydroxyimino)ethyl]phenyl}urea is unique due to its specific hydroxyimino group, which imparts distinct reactivity and interaction capabilities. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Biological Activity
The compound {4-[1-(hydroxyimino)ethyl]phenyl}urea is a member of the urea derivative family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The structure of this compound features a hydroxyimino group that enhances its reactivity and biological interactions. Urea derivatives are known to engage in hydrogen bonding, which is critical for their interaction with biological targets. This compound's ability to form intramolecular hydrogen bonds can influence its pharmacokinetic properties, including solubility and permeability .
Antitumor Activity
Research has indicated that urea derivatives can act as inhibitors of specific enzymes involved in cancer progression. For instance, phenyl urea derivatives have been synthesized and evaluated for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Some derivatives demonstrated significant IDO1 inhibitory activity, suggesting potential as anticancer agents .
Table 1: IDO1 Inhibitory Activity of Phenyl Urea Derivatives
Compound | IDO1 Inhibition IC50 (µM) | Remarks |
---|---|---|
i12 | 0.5 | Most potent inhibitor identified |
i24 | 1.2 | Contains nitro group, potential toxicity |
i1 | 50 | Baseline compound with low activity |
Antifungal Activity
Another area of interest is the antifungal properties of related compounds. For example, derivatives similar to this compound have shown efficacy against Candida species by inhibiting hyphal formation and disrupting membrane integrity . This activity is attributed to their ability to downregulate cellular phosphorylation processes.
Study on IDO1 Inhibition
In a study evaluating various phenyl urea derivatives for IDO1 inhibition, it was found that modifications at specific positions on the phenyl ring significantly affected biological activity. Compounds with para-substituents exhibited enhanced binding affinity due to favorable π-interactions with the enzyme's active site . The study concluded that structural optimization could lead to more effective IDO1 inhibitors.
Antifungal Action against Candida
A recent investigation highlighted the antifungal action of a related compound against clinical isolates of Candida. The study demonstrated that the compound effectively reduced biofilm formation and exhibited low toxicity to human cells, suggesting a promising therapeutic profile for treating fungal infections .
Properties
IUPAC Name |
[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLVQCUGUDPIN-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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